Spectroscopic data (NMR, IR, MS) for Bicyclo[3.2.0]heptane-6-carbaldehyde
Spectroscopic data (NMR, IR, MS) for Bicyclo[3.2.0]heptane-6-carbaldehyde
An In-Depth Technical Guide to the Spectroscopic Characterization of Bicyclo[3.2.0]heptane-6-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bicyclo[3.2.0]heptane-6-carbaldehyde is a saturated bicyclic aldehyde with a unique strained ring system that holds potential as a building block in medicinal chemistry and complex organic synthesis.[1][2] Its rigid, three-dimensional structure is of significant interest for creating novel molecular scaffolds.[3][4] This guide provides a comprehensive analysis of the expected spectroscopic data for Bicyclo[3.2.0]heptane-6-carbaldehyde, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As a complete set of empirical data for this specific molecule is not consolidated in publicly accessible literature, this document serves as a predictive guide grounded in established spectroscopic principles and data from analogous structures. We will delve into the causality behind expected spectral features, provide detailed protocols for data acquisition, and present an integrated workflow for the structural elucidation of this and similar bicyclic systems.
Molecular Structure and Spectroscopic Implications
Bicyclo[3.2.0]heptane-6-carbaldehyde possesses a fused ring system composed of a cyclopentane and a cyclobutane ring.[1] This arrangement results in significant ring strain, which influences the molecule's chemical reactivity and its spectroscopic signatures. The aldehyde functional group attached to the cyclobutane ring is the primary site of spectroscopic activity.
The molecular formula is C₈H₁₂O, and the molecular weight is 124.18 g/mol .[1] The key structural features to consider for spectroscopic analysis are:
-
The Aldehydic Proton (CHO): This is a highly diagnostic proton in ¹H NMR spectroscopy.
-
The Carbonyl Group (C=O): This group provides a strong, characteristic signal in both ¹³C NMR and IR spectroscopy.
-
The Bicyclic Core: The strained aliphatic ring system gives rise to a complex series of signals in the upfield region of the NMR spectra. The fusion of the rings creates stereochemical complexity, with the aldehyde group potentially oriented in an exo or endo position, which would subtly influence coupling constants in the ¹H NMR spectrum.
Predicted Spectroscopic Data and In-depth Interpretation
The following sections detail the predicted spectroscopic data for Bicyclo[3.2.0]heptane-6-carbaldehyde. These predictions are based on established principles of spectroscopy for aldehydes and strained ring systems.[5][6][7]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of the molecule.
The proton NMR spectrum is expected to be complex in the aliphatic region due to the multiple, diastereotopic protons of the bicyclic system. The most deshielded proton will be the aldehydic proton.
-
Expertise & Experience: The aldehydic proton's chemical shift is significantly downfield (9-10 ppm) due to the anisotropic effect of the carbonyl group's π-system and the electronegativity of the oxygen atom.[8][9] Protons alpha to the carbonyl group are also deshielded, typically appearing in the 2.0-2.5 ppm range.[5] The remaining protons on the bicyclic frame will appear further upfield. The coupling constants (J-values) between adjacent protons are highly dependent on the dihedral angle between them, which is constrained by the rigid ring structure.
Table 1: Predicted ¹H NMR Chemical Shifts for Bicyclo[3.2.0]heptane-6-carbaldehyde
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Key Correlations |
| Aldehydic H | 9.5 - 9.8 | Doublet (d) | Coupled to the adjacent C6-H. |
| C6-H | 2.8 - 3.2 | Multiplet (m) | Alpha to the carbonyl; coupled to the aldehydic H and other ring protons. |
| Bridgehead Hs | 2.5 - 2.9 | Multiplet (m) | Protons at the fusion of the two rings. |
| Ring CH₂ | 1.5 - 2.4 | Complex Multiplets (m) | Overlapping signals from the multiple methylene groups in the ring system. |
The carbon NMR spectrum provides a direct count of the unique carbon environments in the molecule.
-
Expertise & Experience: The carbonyl carbon of an aldehyde is highly deshielded and appears significantly downfield, typically in the 190-215 ppm range.[6][8] This signal is a definitive indicator of a carbonyl group. The carbons of the bicyclic frame will appear in the aliphatic region of the spectrum.
Table 2: Predicted ¹³C NMR Chemical Shifts for Bicyclo[3.2.0]heptane-6-carbaldehyde
| Carbon(s) | Predicted Chemical Shift (δ, ppm) | Rationale |
| Carbonyl C | 200 - 205 | Highly deshielded due to the electronegative oxygen and sp² hybridization.[5] |
| C6 | 50 - 55 | Alpha to the carbonyl group. |
| Bridgehead Cs | 40 - 50 | Quaternary or methine carbons at the ring junction. |
| Ring CH₂ | 20 - 40 | Saturated sp³ hybridized carbons within the ring system. |
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their vibrational frequencies.
-
Expertise & Experience: The most prominent feature in the IR spectrum of an aldehyde is the intense C=O stretching absorption. For saturated aliphatic aldehydes, this peak is typically found around 1730 cm⁻¹.[6][8] Another key diagnostic feature is the aldehydic C-H stretch, which appears as two weak to medium bands around 2720 cm⁻¹ and 2820 cm⁻¹.[5][9] The presence of both a strong carbonyl peak and these characteristic C-H stretches is strong evidence for an aldehyde functional group. The C-H stretching of the alkyl portions of the molecule will appear just below 3000 cm⁻¹.[10]
Table 3: Predicted IR Absorption Frequencies for Bicyclo[3.2.0]heptane-6-carbaldehyde
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity | Vibrational Mode |
| Aldehydic C-H | ~2820 and ~2720 | Medium, Sharp | C-H Stretch (often a doublet due to Fermi resonance[11]) |
| Alkyl C-H | 2850 - 2960 | Strong | C-H Stretch |
| Carbonyl C=O | 1725 - 1740 | Strong, Sharp | C=O Stretch |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural identification.
-
Expertise & Experience: For aliphatic aldehydes, the molecular ion peak (M⁺) may be of moderate to weak intensity.[12] Key fragmentation pathways for aldehydes include α-cleavage and McLafferty rearrangement.[6]
-
α-Cleavage: This involves the cleavage of a bond adjacent to the carbonyl group. For this molecule, this could involve the loss of the aldehydic hydrogen (M-1) or, more significantly, the cleavage of a C-C bond in the ring to form a stable acylium ion.[13]
-
McLafferty Rearrangement: This rearrangement requires a γ-hydrogen. The rigid bicyclic structure of this specific molecule may hinder the ideal geometry for a classic McLafferty rearrangement.[6]
-
Ring Fragmentation: The strained bicyclic system is also prone to fragmentation, potentially leading to the loss of ethene (C₂H₄) or other small neutral molecules.
-
Table 4: Predicted Mass Spectrometry Fragments for Bicyclo[3.2.0]heptane-6-carbaldehyde (MW = 124.18)
| m/z Value | Predicted Fragment | Fragmentation Pathway |
| 124 | [C₈H₁₂O]⁺ | Molecular Ion (M⁺) |
| 123 | [C₈H₁₁O]⁺ | Loss of H radical (α-cleavage) |
| 95 | [C₇H₁₁]⁺ or [C₆H₇O]⁺ | Loss of CHO or C₂H₅ |
| 81 | [C₆H₉]⁺ | Further fragmentation of the ring |
| 67 | [C₅H₇]⁺ | Cyclopentenyl cation, a common fragment from such systems |
Experimental Protocols for Data Acquisition
To ensure high-quality, reproducible data, the following protocols are recommended. These protocols are designed to be self-validating through the use of internal standards and system suitability checks.
NMR Spectroscopy Protocol
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of Bicyclo[3.2.0]heptane-6-carbaldehyde.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its good solubilizing power and the presence of a residual solvent peak that can be used for chemical shift referencing.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift calibration (δ = 0.00 ppm).
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument Setup (400 MHz Spectrometer):
-
Lock the spectrometer on the deuterium signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity, aiming for a narrow and symmetrical TMS peak.
-
-
Data Acquisition:
-
¹H NMR: Acquire data with a spectral width of at least 12 ppm. Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
¹³C NMR: Acquire data with a spectral width of at least 220 ppm. A larger number of scans will be required due to the lower natural abundance of ¹³C. Employ proton decoupling to simplify the spectrum to single lines for each carbon.
-
2D NMR (COSY, HSQC): If further structural confirmation is needed, acquire 2D correlation spectra to establish proton-proton and proton-carbon connectivities.
-
IR Spectroscopy Protocol
-
Sample Preparation (Attenuated Total Reflectance - ATR):
-
Ensure the ATR crystal (typically diamond or germanium) is clean by wiping it with a solvent such as isopropanol.
-
Acquire a background spectrum of the clean, empty ATR crystal. This is crucial as it will be subtracted from the sample spectrum.
-
Place a single drop of the neat liquid Bicyclo[3.2.0]heptane-6-carbaldehyde directly onto the ATR crystal.
-
-
Data Acquisition:
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
The instrument software will automatically perform the background subtraction.
-
Mass Spectrometry Protocol (Electron Ionization - GC-MS)
-
Sample Preparation:
-
Prepare a dilute solution of the compound (~1 mg/mL) in a volatile solvent such as dichloromethane or diethyl ether.
-
-
Instrument Setup (GC-MS):
-
Gas Chromatograph (GC): Use a standard non-polar capillary column (e.g., DB-5ms). Set a temperature program that allows for the separation of the compound from any impurities and the solvent (e.g., initial temperature of 50°C, ramp to 250°C at 10°C/min).
-
Mass Spectrometer (MS): Use a standard electron ionization (EI) source at 70 eV. Set the mass analyzer to scan a range of m/z 40-300.
-
-
Data Acquisition:
-
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
The compound will be separated by the GC and then enter the MS for ionization and analysis. The resulting mass spectrum corresponds to the GC peak of the target compound.
-
Visualization of Integrated Workflow
The structural elucidation of a novel compound like Bicyclo[3.2.0]heptane-6-carbaldehyde is a synergistic process. Each spectroscopic technique provides a piece of the puzzle, and their combined interpretation leads to an unambiguous structure assignment.
Caption: Integrated workflow for the spectroscopic characterization of an organic compound.
Conclusion
This technical guide provides a detailed, predictive framework for understanding the key spectroscopic features of Bicyclo[3.2.0]heptane-6-carbaldehyde. The combination of NMR, IR, and MS analysis offers a powerful and comprehensive approach to confirming its unique bicyclic aldehyde structure. The aldehydic proton signal near 9.6 ppm in ¹H NMR, the carbonyl carbon signal above 200 ppm in ¹³C NMR, the strong C=O stretch around 1730 cm⁻¹ in IR, and a molecular ion peak at m/z 124 in the mass spectrum are the most definitive expected features. The provided protocols offer a robust methodology for obtaining high-fidelity data for this and structurally related molecules, which are of increasing importance in the field of drug discovery and synthetic chemistry.
References
- Rosini, G., et al. "Preparation of Bicyclo[3.2.0]heptane-2-endo,7-endo-diols: 1,3-Diols with a Chiral Rigid Backbone." SciSpace.
-
Chemistry LibreTexts. "19.14: Spectroscopy of Aldehydes and Ketones." Chemistry LibreTexts, 2025. [Link]
-
OpenStax. "19.14 Spectroscopy of Aldehydes and Ketones." Organic Chemistry | OpenStax, 2023. [Link]
-
Chen, K., et al. "Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C(sp3)–H activation cascade." Chemical Science, 2021. [Link]
-
Chemistry LibreTexts. "19.14: Spectroscopy of Aldehydes and Ketones." Chemistry LibreTexts, 2024. [Link]
-
De Clercq, P., and M. Samson. "1H-NMR study and conformational aspects of some bicyclo[3.2.0]heptane derivatives." Organic Magnetic Resonance, 1978. [Link]
-
PubChem. "Bicyclo[3.2.0]heptan-6-one." National Center for Biotechnology Information. [Link]
-
Moroz, Y. S., et al. "3,6-Difunctionalized Bicyclo[3.2.0]heptanes – Promising Cycloalkane/Benzene Isosteres." ChemRxiv, 2021. [Link]
-
Cheméo. "Chemical Properties of Bicyclo[3.2.0]heptane, trans (CAS 5597-72-8)." Cheméo. [Link]
-
McMurry, J. "19.14 Spectroscopy of Aldehydes and Ketones." Organic Chemistry: A Tenth Edition. [Link]
-
SpectraBase. "6-Methylene-bicyclo(3.2.0)heptane." Wiley-VCH. [Link]
-
JoVE. "Mass Spectrometry: Aldehyde and Ketone Fragmentation." Journal of Visualized Experiments, 2024. [Link]
-
Nosyk, D. A., et al. "2-Azabicyclo[3.2.0]heptane as a Bicyclic Isostere for Medicinal Chemistry: Synthesis and Physicochemical Characterization." ChemRxiv, 2025. [Link]
-
SpectraBase. "Bicyclo[3.2.0]heptan-6-one, 2-bromo-3-hydroxy-7,7-diphenyl-." Wiley-VCH. [Link]
-
Mykhailiuk, P. K. "Synthesis and Physicochemical Characteristics of 6,6-Difluorobicyclo[3.2.0]heptane Derivatives." Journal of Organic and Pharmaceutical Chemistry, 2024. [Link]
-
NIST. "Bicyclo[3.2.0]hept-6-ene." NIST Chemistry WebBook. [Link]
-
"The features of IR spectrum." SlideShare. [Link]
-
NIST. "Bicyclo[3.2.0]heptane." NIST Chemistry WebBook. [Link]
-
ResearchGate. "Synthesis of bicyclo[3.2.0]heptane-derived building block 72 (relative...)." ResearchGate. [Link]
-
Scribd. "IR Spectroscopy of Cyclopentanone and Aldehydes." Scribd. [Link]
-
Webster, F. "The C=O Bond, Part II: Aldehydes." Spectroscopy Online, 2017. [Link]
-
OpenStax. "12.8 Infrared Spectra of Some Common Functional Groups." Organic Chemistry | OpenStax. [Link]
-
NIST. "Bicyclo[3.2.0]hepta-2,6-diene." NIST Chemistry WebBook. [Link]
-
"CHAPTER 2 Fragmentation and Interpretation of Spectra 2.1 Introduction." University of Arizona. [Link]
-
NPTEL. "Lecture 25 : Mass and Infrared Spectrocopies." NPTEL. [Link]
Sources
- 1. Buy Bicyclo[3.2.0]heptane-6-carbaldehyde [smolecule.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. chemrxiv.org [chemrxiv.org]
- 4. Synthesis of bicyclo[3.2.0]heptane lactones via a ligand-enabled Pd-catalyzed C(sp3)–H activation cascade - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 19.14 Spectroscopy of Aldehydes and Ketones - Organic Chemistry | OpenStax [openstax.org]
- 7. researchgate.net [researchgate.net]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 10. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 11. spectroscopyonline.com [spectroscopyonline.com]
- 12. archive.nptel.ac.in [archive.nptel.ac.in]
- 13. Video: Mass Spectrometry: Aldehyde and Ketone Fragmentation [jove.com]
